6-chloro-[1,2,4]triazolo[1,5-b]pyridazine as a privileged scaffold in medicinal chemistry
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine as a privileged scaffold in medicinal chemistry
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 42399-79-1) has emerged as a highly versatile, electron-deficient bicyclic heteroaromatic building block[1]. Its rigid, planar geometry, combined with multiple hydrogen-bond acceptor sites, makes it an ideal bioisostere for purines and other kinase hinge-binding motifs. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of this scaffold, providing actionable, self-validating protocols for drug development professionals.
Physicochemical Profiling & Structural Rationale
The utility of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine stems from its unique electronic distribution. The fused triazole and pyridazine rings exert a strong electron-withdrawing effect, significantly depleting electron density at the C-6 position. This renders the carbon-chlorine bond highly electrophilic and exceptionally primed for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Furthermore, the nitrogen-dense core improves aqueous solubility and metabolic stability compared to purely carbocyclic systems, while maintaining a low molecular weight that ensures high ligand efficiency (LE).
Table 1: Physicochemical Properties of 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine [1]
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C5H3ClN4 | Low molecular weight (154.56 g/mol ) allows for extensive elaboration without violating Lipinski's Rule of 5. |
| Appearance | Off-white to light yellow solid | High stability under standard storage conditions (2-8°C, sealed). |
| Melting Point | 144 - 145 °C | High crystallinity, favorable for formulation and purification. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Optimal for membrane permeability; allows tuning for CNS penetration or peripheral restriction. |
| Electrophilicity | High (at C-6) | Enables catalyst-free SNAr reactions with diverse nucleophiles. |
Mechanistic Pathways & Biological Targets
Triazolopyridazines and their closely related triazolopyrazine analogs are heavily utilized in the development of targeted therapeutics, particularly in oncology and neuropharmacology.
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Kinase Inhibition (c-Met & MAP3K8/TPL2): The scaffold acts as a potent ATP-competitive inhibitor. The nitrogen atoms of the triazole ring engage in critical hydrogen bonding with the hinge region of the kinase domain. Derivatives of this core have shown profound selectivity for the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase implicated in tumor proliferation and metastasis[2].
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Immuno-Oncology (CD73 Inhibition): Recent patent literature highlights the use of 6-substituted-[1,2,4]triazolo[1,5-b]pyridazines as inhibitors of CD73, an ectonucleotidase that generates immunosuppressive adenosine in the tumor microenvironment[3].
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GPCR Modulation (M5 Muscarinic Receptors): The scaffold is also utilized in the design of highly selective antagonist tool compounds (e.g., VU6036864 analogs) targeting the M5 muscarinic acetylcholine receptor, demonstrating its versatility beyond kinase domains[4].
c-Met signaling pathway inhibition by triazolopyridazine-derived small molecules.
Synthetic Methodologies & Late-Stage Functionalization
The construction of the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine core traditionally involves a multistep sequence starting from 3-amino-6-chloropyridazine.
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Classical Synthesis: The starting material is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylaminomethylene intermediate. Subsequent reaction with hydroxylamine hydrochloride yields a formamidine oxime, which undergoes cyclization in the presence of polyphosphoric acid (PPA)[5].
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Advanced Bimetallic Catalysis: Modern approaches utilize a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by I2/KI-mediated intramolecular oxidative N–N bond formation. This one-pot oxidative cycloaddition significantly improves atom economy and yields[5].
Synthetic workflow for 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine and its derivatives.
Experimental Protocols: Self-Validating SNAr Workflow
Objective: Synthesize 6-amino-substituted [1,2,4]triazolo[1,5-b]pyridazine derivatives via Nucleophilic Aromatic Substitution (SNAr).
Causality & Rationale: The profound electron-withdrawing nature of the fused ring system lowers the activation energy required to form the Meisenheimer complex at C-6. This allows SNAr to proceed efficiently with secondary aliphatic or aromatic amines without the need for palladium or copper catalysts (e.g., Buchwald-Hartwig amination), thereby reducing synthetic complexity, cost, and heavy-metal contamination risks in late-stage drug development.
Step-by-Step Methodology:
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Preparation: In an oven-dried 20 mL scintillation vial, dissolve 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine (1.0 mmol, 154.6 mg) in anhydrous N,N-dimethylformamide (DMF) (3.0 mL). Note: DMF stabilizes the polar transition state of the Meisenheimer complex.
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Base & Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) followed by the desired secondary amine (1.2 mmol). The non-nucleophilic DIPEA acts as an acid scavenger to prevent protonation of the incoming nucleophile by the generated HCl.
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Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block for 4–6 hours.
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Self-Validating In-Process Monitoring (LC-MS):
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Pre-reaction: Confirm the starting material mass ( m/z 155.0 and 157.0 in a 3:1 ratio, characteristic of the 35 Cl and 37 Cl isotopes).
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In-process: The reaction is deemed complete when the distinct chlorine isotopic cluster disappears, replaced entirely by the expected [M+H]+ mass of the aminated product.
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Workup & Isolation: Cool the mixture to room temperature and slowly add it dropwise to 15 mL of ice-cold distilled water under vigorous stirring. The lipophilic product will precipitate. Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum.
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Post-Reaction Validation (NMR): Analyze the product via 1 H-NMR. The C-H proton on the pyridazine ring (typically δ 8.3 - 8.5 ppm in the starting material) will shift upfield due to the electron-donating resonance effect of the newly attached amine nitrogen, confirming regioselective substitution.
Data Presentation: SAR of Triazolopyridazine Derivatives
The modularity of the 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine scaffold allows for rapid Structure-Activity Relationship (SAR) exploration across multiple therapeutic areas.
Table 2: Comparative SAR and Target Landscape
| Scaffold / Derivative | Primary Target | Therapeutic Indication | Key Structural Feature & Mechanism | Source |
| 1,2,3-Triazolo[4,5-b]pyrazine analogs | c-Met Kinase | Oncology | ATP-competitive binding; triazole nitrogens act as critical hinge-binding H-bond acceptors. | [2] |
| 6-Amino-[1,2,4]triazolo[1,5-b]pyridazines | MAP3K8 / TPL2 | Inflammation / Oncology | 6-position substitution dictates selectivity profile against the kinome. | [3] |
| 7-Methyl-[1,2,4]triazolo[1,5-b]pyridazines | M5 Muscarinic Receptor | Neurological Disorders | Acts as a highly selective allosteric antagonist (e.g., VU6036864 analogs). | [4] |
| 6-Substituted-[1,2,4]triazolo[1,5-b]pyridazines | CD73 | Immuno-Oncology | Suppresses adenosine generation in the tumor microenvironment. | [3] |
References
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Hoffman, G. R., & Schoffstall, A. M. (2025). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC (National Institutes of Health). Retrieved from[Link]
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Mu, Q.-C., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Advances. Retrieved from[Link]
- Vertex Pharmaceuticals (2021).WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds. Google Patents.
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Kwak, V. et al. (2024). Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]
Sources
- 1. 6-CHLORO[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE | 42399-79-1 [chemicalbook.com]
- 2. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5- b ]pyridazi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06727E [pubs.rsc.org]
